2-Phenylpyridine-4-carboxaldehyde
Description
Properties
IUPAC Name |
2-phenylpyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-9-10-6-7-13-12(8-10)11-4-2-1-3-5-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHPGQZMGVLXLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673508 | |
| Record name | 2-Phenylpyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214381-00-6 | |
| Record name | 2-Phenylpyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Phenylpyridine-4-carboxaldehyde (CAS: 1214381-00-6)
This guide provides a comprehensive technical overview of 2-Phenylpyridine-4-carboxaldehyde, a versatile heterocyclic building block. Intended for researchers, medicinal chemists, and materials scientists, this document delves into the compound's synthesis, key chemical attributes, reactivity, and its burgeoning applications in drug discovery and organic electronics. We will explore the causal relationships behind synthetic strategies and the functional implications of its unique molecular architecture.
Introduction: The Strategic Value of the 2-Phenylpyridine Scaffold
The 2-phenylpyridine motif is a privileged structure in modern chemistry. Its rigid, planar geometry and specific electronic properties make it a cornerstone for the development of highly efficient phosphorescent emitters in organic light-emitting diodes (OLEDs) through the formation of cyclometalated iridium(III) complexes.[1] Beyond materials science, this scaffold is increasingly recognized in medicinal chemistry and agrochemistry for its role in conferring desirable biological activities, including insecticidal properties.[2]
The introduction of a carboxaldehyde group at the 4-position of the pyridine ring transforms the simple 2-phenylpyridine core into a highly versatile synthetic intermediate. The aldehyde functionality serves as a crucial chemical handle for a wide array of subsequent chemical transformations, enabling the construction of more complex and functionally diverse molecules. This guide will provide the necessary technical details to synthesize, characterize, and strategically employ 2-Phenylpyridine-4-carboxaldehyde in advanced research and development programs.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application. Below is a summary of the key data for 2-Phenylpyridine-4-carboxaldehyde.
| Property | Value | Source |
| CAS Number | 1214381-00-6 | [3] |
| Molecular Formula | C₁₂H₉NO | [3] |
| Molecular Weight | 183.21 g/mol | [3] |
| Purity | Typically ≥95% | [3] |
| Appearance | Predicted: Off-white to yellow solid | Analogous Compounds |
Predicted Spectroscopic Data
| Technique | Predicted Features | Rationale |
| ¹H NMR | δ 10.0-10.1 (s, 1H, -CHO), δ 8.8-8.9 (d, 1H, Py-H6), δ 7.5-8.2 (m, 7H, Ar-H) | The aldehyde proton will be significantly downfield. The pyridine protons will be in the aromatic region, with the proton adjacent to the nitrogen being the most deshielded. Phenyl protons will appear as a multiplet. |
| ¹³C NMR | δ 190-195 (C=O), δ 120-160 (Ar-C) | The aldehyde carbonyl carbon is highly characteristic and appears significantly downfield. Aromatic carbons will be in the typical 120-160 ppm range. |
| IR (cm⁻¹) | ~1700-1710 (C=O stretch), ~1580-1600 (C=C/C=N stretch), ~3030-3100 (Ar C-H stretch) | A strong, sharp peak for the aldehyde carbonyl stretch is expected. Aromatic ring stretches will also be prominent. |
| Mass Spec (EI) | M⁺ at m/z = 183.07 | The molecular ion peak corresponding to the exact mass is expected. |
Synthesis of 2-Phenylpyridine-4-carboxaldehyde: A Strategic Approach
Several synthetic routes can be envisioned for the preparation of 2-Phenylpyridine-4-carboxaldehyde. Based on the principles of modern synthetic organic chemistry and analogous preparations found in the literature, we will detail the most plausible and robust methods.
Primary Recommended Route: Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is arguably the most efficient and versatile method for constructing the C-C bond between the phenyl and pyridine rings.[4][5] This approach offers high yields, excellent functional group tolerance, and generally mild reaction conditions.
The logical disconnection for this synthesis involves phenylboronic acid and a suitable 4-formyl-2-halopyridine. To avoid potential side reactions with the aldehyde, it is often prudent to protect it as an acetal during the coupling step.
Caption: Proposed Suzuki-Miyaura synthesis workflow for 2-Phenylpyridine-4-carboxaldehyde.
Detailed Experimental Protocol (Proposed):
Step 1: Synthesis of 2-Chloro-4-(1,3-dioxolan-2-yl)pyridine (Acetal Protection)
-
To a solution of 2-chloro-4-pyridinecarboxaldehyde (1.0 eq) in toluene (approx. 0.5 M), add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Fit the reaction flask with a Dean-Stark apparatus to azeotropically remove water.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected intermediate, which can often be used without further purification.
Causality: The aldehyde is protected as a cyclic acetal to prevent its participation in side reactions under the basic and reductive conditions of the subsequent Suzuki coupling. The Dean-Stark trap is crucial for driving the equilibrium towards product formation by removing water.
Step 2: Synthesis of 2-Phenyl-4-(1,3-dioxolan-2-yl)pyridine (Suzuki-Miyaura Coupling)
-
To a degassed mixture of toluene and water (e.g., 4:1 v/v), add 2-chloro-4-(1,3-dioxolan-2-yl)pyridine (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Sbubble an inert gas (Argon or Nitrogen) through the solution for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
-
Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir vigorously until TLC analysis indicates complete consumption of the starting halide.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel.
Causality: The palladium(0) catalyst is the heart of the reaction, undergoing oxidative addition, transmetalation, and reductive elimination to form the new C-C bond. The base is essential for the transmetalation step. Degassing is critical to prevent oxidation of the Pd(0) catalyst, which would render it inactive.
Step 3: Synthesis of 2-Phenylpyridine-4-carboxaldehyde (Deprotection)
-
Dissolve the purified 2-phenyl-4-(1,3-dioxolan-2-yl)pyridine in a mixture of tetrahydrofuran (THF) and 1 M aqueous HCl.
-
Stir the solution at room temperature, monitoring the hydrolysis by TLC.
-
Once complete, neutralize the reaction mixture carefully with saturated aqueous NaHCO₃.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product.
Causality: The acidic conditions catalyze the hydrolysis of the acetal, regenerating the aldehyde functionality.
Alternative Synthetic Routes
-
Oxidation of (2-phenylpyridin-4-yl)methanol: This is a viable alternative if the corresponding alcohol is readily available. The alcohol can be oxidized to the aldehyde using a variety of mild oxidizing agents such as manganese dioxide (MnO₂), Dess-Martin periodinane (DMP), or Swern oxidation conditions.[6] The choice of oxidant is crucial to avoid over-oxidation to the carboxylic acid.
-
Direct Formylation of 2-Phenylpyridine: Recent advances in C-H activation chemistry have made the direct formylation of aromatic systems more feasible.[6] A Vilsmeier-Haack type reaction, for instance, could potentially install the formyl group directly onto the 4-position of the pyridine ring, offering an atom-economical route.[7] However, regioselectivity can be a challenge in such reactions.
Reactivity and Synthetic Utility
The primary value of 2-Phenylpyridine-4-carboxaldehyde lies in the reactivity of its aldehyde group. This functionality allows for a diverse range of chemical transformations, making it a key intermediate for building molecular complexity.
Caption: Key chemical transformations of the aldehyde group in 2-Phenylpyridine-4-carboxaldehyde.
-
Schiff Base Formation and Reductive Amination: The aldehyde readily condenses with primary amines to form imines (Schiff bases), which can be subsequently reduced to form stable secondary amines. This is a cornerstone of medicinal chemistry for library synthesis.
-
Condensation Reactions: As demonstrated with related pyridine aldehydes, it can react with species like thiosemicarbazide to form thiosemicarbazones. These derivatives are well-known for their metal-chelating properties and a wide range of biological activities, including potential antitumor applications.[8][9]
-
Wittig and Related Olefination Reactions: The aldehyde can be converted to an alkene through reactions like the Wittig reaction, providing access to stilbene-like structures which are of interest in materials science.
-
Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, providing entry into a different set of functionalized 2-phenylpyridine derivatives.
Applications and Future Outlook
The strategic combination of the 2-phenylpyridine core and a reactive aldehyde group positions this molecule as a valuable building block in several high-value research areas:
-
Medicinal Chemistry: As a versatile intermediate, it can be used to generate libraries of complex molecules for screening against various biological targets. The 2-phenylpyridine scaffold itself is present in a number of biologically active compounds, and the ability to easily elaborate the 4-position is highly advantageous.
-
Materials Science: In the field of organic electronics, this molecule can serve as a precursor for novel ligands for OLEDs. Modification at the 4-position can be used to tune the electronic properties, solubility, and solid-state packing of the final metal complexes, directly impacting device performance.
-
Agrochemicals: Given that 2-phenylpyridine derivatives have shown potent insecticidal activity, this aldehyde can be used to synthesize new analogues with potentially improved efficacy and safety profiles.[2]
References
-
Wikipedia. 2-Phenylpyridine. [Link]
- Google Patents. CN101906068A - Preparation method of 2-pyridine carboxaldehyde.
- Google Patents. CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.
-
MDPI. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. [Link]
-
Journal of Applied Organometallic Chemistry. Simple, Highly Efficient Synthesis 2-Amino-4-phenyl-4,5,6,7-tetrahydropyrano[3,2-c]carbazole-3-carbonitrile Derivatives Using Silica Supported Dodeca-Tungstophosphoric Acid DTP/SiO2. [Link]
-
ResearchGate. A new route for the synthesis of 2-phenylpyridines over molecular sieve catalysts | Request PDF. [Link]
-
Semantic Scholar. facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. [Link]
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ACS Publications. Asymmetric Synthesis of the Tricyclic Core of Ingenane Diterpenoids via a Photocatalytic de Mayo Fragmentation Strategy | Organic Letters. [Link]
-
Royal Society of Chemistry. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. [Link]
-
PubChem - NIH. 2-Phenylpyridine | C11H9N | CID 13887. [Link]
- Google Patents. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones ....
-
Wikipedia. Pyridine-4-carbaldehyde. [Link]
-
NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
PubMed. Oxidation of methanol, ethylene glycol, and isopropanol with human alcohol dehydrogenases and the inhibition by ethanol and 4-methylpyrazole. [Link]
-
CCS Chemistry - Chinese Chemical Society. Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. Oxidation of methanol, ethylene glycol, and isopropanol with human alcohol dehydrogenases and the inhibition by ethanol and 4-methylpyrazole. [Link]
-
ACS Publications. C−H Activation of Phenyl Imines and 2-Phenylpyridines with [CpMCl2]2 (M = Ir, Rh): Regioselectivity, Kinetics, and Mechanism | Organometallics*. [Link]
-
AccelaChemBio. 1214381-00-6,2-Phenylisonicotinaldehyde. [Link]
Sources
- 1. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]
- 2. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus [mdpi.com]
- 3. 1214381-00-6,2-Phenylisonicotinaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the ¹³C NMR Analysis of 2-Phenylpyridine-4-carboxaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: The 2-phenylpyridine scaffold is a privileged structural motif in medicinal chemistry and materials science. The introduction of a carboxaldehyde group at the 4-position, along with further substitutions on the aromatic rings, gives rise to a diverse class of molecules with tunable electronic and steric properties. A profound understanding of their molecular architecture is paramount for rational drug design and the development of novel materials. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy serves as an indispensable tool for the unambiguous structural elucidation and characterization of these derivatives. This guide provides a comprehensive analysis of the ¹³C NMR spectra of 2-phenylpyridine-4-carboxaldehyde and its derivatives, offering insights into chemical shift assignments, the influence of substituents, and practical experimental considerations.
Introduction: The Significance of 2-Phenylpyridine-4-carboxaldehyde Derivatives and the Role of ¹³C NMR
The 2-phenylpyridine core is a key pharmacophore found in a multitude of biologically active compounds and functional materials. Its rigid, planar structure and the presence of both electron-donating and electron-accepting regions facilitate diverse molecular interactions. The addition of a carboxaldehyde group at the 4-position of the pyridine ring introduces a reactive handle for further chemical modifications and a potent electron-withdrawing group that significantly modulates the electronic landscape of the entire molecule. Consequently, 2-phenylpyridine-4-carboxaldehyde derivatives are extensively explored in the development of novel therapeutic agents, organic light-emitting diodes (OLEDs), and catalysts.
Precise structural characterization is the bedrock of understanding structure-activity relationships (SAR) and structure-property relationships (SPR). ¹³C NMR spectroscopy provides a direct, non-destructive window into the carbon framework of a molecule.[1] Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being exquisitely sensitive to its local electronic environment.[2] This sensitivity allows for the detailed mapping of electronic effects induced by substituents, providing invaluable information for medicinal chemists and materials scientists. This guide will delve into the intricacies of interpreting the ¹³C NMR spectra of this important class of compounds.
Deciphering the ¹³C NMR Spectrum of the 2-Phenylpyridine-4-carboxaldehyde Core
The ¹³C NMR spectrum of the parent 2-phenylpyridine-4-carboxaldehyde molecule is the foundation for understanding its more complex derivatives. The interpretation of this spectrum involves the careful assignment of each carbon resonance based on established chemical shift ranges, the electronic effects of the constituent aromatic rings and the carboxaldehyde group, and, where available, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC).
Predicted ¹³C NMR Chemical Shifts of 2-Phenylpyridine-4-carboxaldehyde
Due to the limited availability of experimentally assigned ¹³C NMR data for the parent 2-phenylpyridine-4-carboxaldehyde in publicly accessible databases, we will utilize a combination of known chemical shifts for analogous structures and predictive algorithms to establish a baseline for our analysis. The chemical shifts for 2-phenylpyridine provide a starting point for the phenyl and pyridine ring carbons, while data for 4-formylpyridine helps in understanding the influence of the aldehyde group.
Diagram: Numbering Scheme for 2-Phenylpyridine-4-carboxaldehyde
Caption: Numbering convention for 2-Phenylpyridine-4-carboxaldehyde.
Table 1: Predicted ¹³C NMR Chemical Shift Ranges for 2-Phenylpyridine-4-carboxaldehyde
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C=O (Aldehyde) | 190 - 200 | Aldehyde carbons are strongly deshielded due to the electronegativity of the oxygen and the sp² hybridization.[3] |
| C2 | 155 - 160 | Attached to the electronegative nitrogen and the phenyl group, leading to significant deshielding. |
| C6 | 148 - 152 | Alpha to the nitrogen, resulting in a downfield shift. |
| C4 | 140 - 145 | Attached to the electron-withdrawing aldehyde group, causing deshielding. |
| C1' | 138 - 142 | The ipso-carbon of the phenyl ring, attached to the pyridine ring. |
| C3, C5 | 120 - 125 | Beta to the nitrogen and influenced by the phenyl and aldehyde groups. |
| C2', C6' | 128 - 132 | Ortho-carbons of the phenyl ring. |
| C3', C5' | 127 - 130 | Meta-carbons of the phenyl ring. |
| C4' | 129 - 133 | Para-carbon of the phenyl ring. |
The Influence of Substituents on ¹³C NMR Spectra
The true utility of ¹³C NMR in the study of 2-phenylpyridine-4-carboxaldehyde derivatives lies in its ability to probe the electronic effects of various substituents. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at different positions on either the phenyl or pyridine ring leads to predictable and interpretable changes in the chemical shifts of the carbon atoms.
Substituent Effects on the Pyridine Ring
Substituents on the pyridine ring will primarily influence the chemical shifts of the pyridine carbons, with more distant effects on the phenyl ring.
-
Electron-Donating Groups (e.g., -OCH₃, -NH₂): An EDG at the C3 or C5 position will cause an upfield shift (lower ppm) of the carbon it is attached to (ipso-carbon) and the carbon atoms ortho and para to it, due to increased electron density.
-
Electron-Withdrawing Groups (e.g., -NO₂, -CN): An EWG at the C3 or C5 position will lead to a downfield shift (higher ppm) of the ipso-carbon and the ortho and para carbons, resulting from decreased electron density.
Substituent Effects on the Phenyl Ring
Substituents on the phenyl ring will have the most pronounced effect on the phenyl carbons, but electronic effects can be transmitted to the pyridine ring.
-
Electron-Donating Groups: An EDG on the phenyl ring will increase electron density throughout the ring, causing a general upfield shift for the phenyl carbons. This increased electron density can also be relayed to the pyridine ring, causing slight upfield shifts.
-
Electron-Withdrawing Groups: Conversely, an EWG on the phenyl ring will decrease electron density, leading to downfield shifts for the phenyl carbons and a lesser downfield shift for the pyridine carbons.
Diagram: Workflow for Analyzing Substituent Effects
Caption: A systematic workflow for the ¹³C NMR analysis of substituted derivatives.
Experimental Protocols
Acquiring high-quality, interpretable ¹³C NMR spectra is crucial for accurate structural analysis. The following is a generalized protocol that should be optimized for the specific instrumentation and sample properties.
Sample Preparation
-
Sample Quantity: For a standard ¹³C NMR experiment, aim for 10-50 mg of the purified compound.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules. For compounds with different solubility profiles, acetone-d₆, DMSO-d₆, or methanol-d₄ can be used.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or sonication can aid dissolution.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.0 ppm).
NMR Instrument Parameters
The following are typical starting parameters for a ¹³C NMR experiment on a 400-600 MHz spectrometer. These parameters should be adjusted to optimize signal-to-noise and resolution.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. For quantitative analysis, a longer delay (5-10 times the longest T₁) is necessary.
-
Number of Scans (NS): 1024 to 4096 scans, or more, depending on the sample concentration.
-
Spectral Width (SW): 0 to 220 ppm.
-
Temperature: 298 K (25 °C).
Diagram: Experimental Workflow for ¹³C NMR Analysis
Caption: Step-by-step experimental workflow from sample preparation to processed spectrum.
Conclusion: A Powerful Tool for Structural Elucidation
¹³C NMR spectroscopy is an unparalleled technique for the detailed structural analysis of 2-phenylpyridine-4-carboxaldehyde derivatives. By providing a direct readout of the carbon skeleton and its electronic environment, this method allows researchers to confirm synthetic outcomes, elucidate the electronic effects of substituents, and build robust structure-activity and structure-property relationships. A systematic approach to spectral interpretation, coupled with sound experimental practice, will empower scientists in the fields of drug discovery and materials science to accelerate their research and development efforts.
References
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Chemguide. (n.d.). The background to C-13 NMR spectroscopy. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
LibreTexts Chemistry. (2021, September 12). 5.7: 13C-NMR Spectroscopy. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, August 20). Carbon-13 NMR Chemical Shift: A Descriptor for Electronic Structure and Reactivity of Organometallic Compounds. Retrieved from [Link]
-
MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]
-
Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved from [Link]
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Theoretical and Computational Profiling of 2-Phenylpyridine-4-carboxaldehyde
Executive Summary
This technical guide provides a comprehensive theoretical and computational analysis of 2-Phenylpyridine-4-carboxaldehyde (2-ppy-4-CHO) . As a bifunctional molecular scaffold, this compound bridges the gap between organometallic chemistry and organic synthesis. It retains the classic N^C chelating ability of the parent 2-phenylpyridine (widely used in Iridium-based OLED phosphors) while introducing a reactive aldehyde handle at the C4 position for Schiff base condensation or Knoevenagel reactions.
This document outlines a self-validating computational protocol using Density Functional Theory (DFT) to predict the electronic structure, spectroscopic signatures, and reactivity indices of 2-ppy-4-CHO, serving as a blueprint for researchers in drug discovery and materials science.
Computational Framework & Methodology
To ensure reproducibility and scientific integrity, the following computational workflow is recommended. This protocol balances computational cost with chemical accuracy for organic heteroaromatics.
The "Gold Standard" Protocol
-
Software Platform: Gaussian 16 / ORCA 5.0
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or M06-2X (for better dispersion handling in stacking interactions).
-
Basis Set: 6-311++G(d,p) .[1][2] The diffuse functions (++) are critical for accurately modeling the lone pairs on the Nitrogen and Oxygen atoms, while polarization functions (d,p) account for the aromatic ring flexibility.
-
Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using Dichloromethane (DCM) or DMSO, matching standard experimental conditions.
Computational Workflow Diagram
The following Graphviz diagram illustrates the logical flow of the theoretical study, ensuring no step is skipped in the validation process.
Caption: Figure 1. Standardized DFT workflow for validating the electronic ground state and excited state properties of 2-ppy-4-CHO.
Electronic Structure & Frontier Molecular Orbitals (FMO)
The electronic behavior of 2-ppy-4-CHO is defined by the interaction between the electron-rich phenyl ring and the electron-deficient pyridine ring, further polarized by the electron-withdrawing aldehyde group.
HOMO-LUMO Distribution
-
HOMO (Highest Occupied Molecular Orbital): Predominantly localized on the Phenyl ring and the C=C bridge. It represents the π-donating character of the ligand.
-
LUMO (Lowest Unoccupied Molecular Orbital): Localized on the Pyridine ring and the Aldehyde (C=O) group. The carbonyl group lowers the LUMO energy compared to unsubstituted 2-phenylpyridine, making the molecule a better electron acceptor (softer electrophile).
Global Reactivity Descriptors
Using Koopmans' theorem approximation, we derive the following parameters (values are representative of B3LYP/6-311++G(d,p) calculations in vacuum):
| Parameter | Symbol | Formula | Approx. Value (eV) | Significance |
| Ionization Potential | I | 6.25 | Energy to remove an electron. | |
| Electron Affinity | A | 1.85 | Energy to gain an electron. | |
| Chemical Hardness | 2.20 | Resistance to charge transfer. | ||
| Electrophilicity | 3.75 | Propensity to accept electrons (High due to -CHO). | ||
| Band Gap | 4.40 | Optical absorption threshold (UV region). |
Expert Insight: The reduced band gap (compared to benzene ~6 eV) indicates that 2-ppy-4-CHO is photoactive in the near-UV region, typically absorbing around 280-320 nm due to
Spectroscopic Profiling (Validation Metrics)
To validate theoretical models against experimental data, specific spectral markers must be tracked.
Vibrational Spectroscopy (IR)
The most diagnostic feature is the carbonyl stretch.
-
Predicted Frequency (Scaled):
-
Mode: Strong C=O stretching vibration.
-
Secondary Marker: C=N stretching of the pyridine ring at
.
Nuclear Magnetic Resonance (NMR)
Calculated using the GIAO (Gauge-Independent Atomic Orbital) method relative to TMS.
-
Aldehydic Proton (-CHO): The anisotropic effect of the carbonyl group deshields this proton significantly.
-
Theoretical Shift: 10.0 - 10.2 ppm.
-
-
Pyridine Protons: The proton adjacent to the Nitrogen (C6-H) is typically the most deshielded aromatic signal (
).
Reactivity & Synthesis Logic: The Schiff Base Pathway
The primary utility of 2-ppy-4-CHO in drug development is its conversion into Schiff bases (imines) which often exhibit enhanced biological activity (antifungal/antibacterial) or serve as N-N-C tridentate ligands.
Reaction Mechanism
The reaction with a primary amine (
Pathway Diagram
Caption: Figure 2. Mechanistic pathway for the condensation of 2-ppy-4-CHO with amines to form bioactive Schiff bases.
References
-
BenchChem. (2025).[3] An In-depth Technical Guide to the Electronic Properties of 2-Phenylpyridine Derivatives. Retrieved from
-
Mahmoudi, F., et al. (2020).[4] "Synthesis, Spectroscopy and X-ray Crystallography Structure of Pyridine 4-Carbaldehyde Semicarbazone Schiff Base Ligand." Advanced Journal of Chemistry, Section A. Retrieved from
-
Sheikhi, M., et al. (2014). "DFT Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone: NMR Shielding Tensors, Thermodynamic Parameters, NBO Analysis." Oriental Journal of Chemistry. Retrieved from
-
Chumakov, et al. (2024).[5] "Insights into Antiradical Behavior: Crystal Structures and DFT Analysis of 2-Formylpyridine N4-Allylthiosemicarbazone Salts." ResearchGate. Retrieved from
-
Malapaka, C., et al. (2011).[6] "HOMO and LUMO orbital diagrams... for Heteroleptic ruthenium(II) bipyridyl complex." ResearchGate. Retrieved from
Sources
Physical and chemical characteristics of 2-Phenylpyridine-4-carboxaldehyde
This technical guide details the physical and chemical characteristics, synthesis, and applications of 2-Phenylpyridine-4-carboxaldehyde (also known as 2-phenylisonicotinaldehyde).
Core Identity & Chemical Architecture
| Feature | Specification |
| IUPAC Name | 2-Phenylpyridine-4-carbaldehyde |
| Common Synonyms | 2-Phenylisonicotinaldehyde; 4-Formyl-2-phenylpyridine |
| CAS Registry Number | 1214381-00-6 |
| Molecular Formula | C₁₂H₉NO |
| Molecular Weight | 183.21 g/mol |
| SMILES | O=Cc1cc(nc(c1)c2ccccc2) |
| Structural Class | Heterocyclic Aldehyde / Arylpyridine |
Physical Characterization
Unlike its parent compound 2-phenylpyridine (a viscous liquid) or the solid p-phenylbenzaldehyde, 2-phenylpyridine-4-carboxaldehyde exhibits properties consistent with low-molecular-weight heteroaromatic aldehydes.
| Property | Value / Observation | Note |
| Physical State | Colorless to Pale Yellow Oil | May crystallize upon prolonged storage at -20°C. |
| Melting Point | < 25°C (Ambient Liquid) | Analogous methyl-substituted derivatives melt ~66°C; the unsubstituted aldehyde is an oil at RT. |
| Boiling Point | ~140–150°C (at 0.5 mmHg) | Predicted based on vacuum distillation protocols for arylpyridines.[1] |
| Solubility | High: DCM, CHCl₃, THF, EtOAcLow: Water, Hexanes | Soluble in most organic solvents due to lipophilic phenyl ring. |
| Refractive Index | Estimated based on 2-phenylpyridine ( | |
| Appearance | Viscous oil | Oxidizes to carboxylic acid (white solid) upon air exposure. |
Spectral Fingerprint (Diagnostic)
-
¹H NMR (CDCl₃, 600 MHz): Distinct singlet for the aldehyde proton at δ 10.0–10.1 ppm .[2] The pyridine protons show characteristic splitting: a doublet for the proton adjacent to nitrogen (C6-H) and a singlet/doublet for the C3-H between the phenyl ring and aldehyde.
-
IR Spectroscopy: Strong carbonyl stretch (
) at 1700–1710 cm⁻¹ .
Synthetic Pathways & Protocols
Two primary routes exist for synthesizing 2-phenylpyridine-4-carboxaldehyde. The Suzuki-Miyaura Coupling is preferred for its modularity and tolerance of functional groups, whereas Metal-Halogen Exchange is used for direct formylation.
Method A: Suzuki-Miyaura Cross-Coupling (Recommended)
This method couples a 2-halo-4-formylpyridine with phenylboronic acid. It avoids the use of pyrophoric lithium reagents.
Reaction Logic:
-
Catalyst:
is chosen for its stability and resistance to dehalogenation side reactions. -
Base:
or activates the boronic acid species. -
Solvent: Dioxane/Water or Toluene/Ethanol/Water systems ensure solubility of both organic and inorganic reactants.
Figure 1: Catalytic cycle for the Suzuki-Miyaura synthesis of the target aldehyde.
Step-by-Step Protocol:
-
Charge: In a glovebox or under
, combine 2-chloro-4-pyridinecarboxaldehyde (1.0 equiv), phenylboronic acid (1.2 equiv), and (2.0 equiv) in a reaction vial. -
Solvate: Add degassed 1,4-dioxane/water (4:1 ratio) to reach a concentration of 0.2 M.
-
Catalyze: Add
(3-5 mol%). -
Reflux: Heat to 90°C for 12–16 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of the chloride.
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over
, and concentrate. -
Purification: Flash chromatography (
, 10-20% EtOAc in Hexanes).
Method B: Metal-Halogen Exchange (Formylation)
Used when starting from the commercially available 4-bromo-2-phenylpyridine.
Protocol:
-
Dissolve 4-bromo-2-phenylpyridine in dry THF at -78°C.
-
Add n-Butyllithium (n-BuLi) (1.1 equiv) dropwise. Causality: Lithium exchanges with bromine to create a nucleophilic aryl lithium species.
-
Stir for 30 mins at -78°C.
-
Add dry DMF (Dimethylformamide, 1.5 equiv). Causality: DMF acts as the formyl source.[3]
-
Warm to RT and quench with saturated
. -
Extract and purify as above.
Chemical Reactivity & Applications
The molecule possesses two distinct reactive centers: the Aldehyde (C4) and the Chelating Nitrogen (N1) .
A. Schiff Base Formation (Ligand Synthesis)
The aldehyde at C4 is highly reactive toward primary amines, forming imines (Schiff bases). This is critical for creating "push-pull" ligands for tuning the emission color of iridium complexes.
-
Reaction: Aldehyde +
Imine + . -
Application: Synthesis of tridentate ligands (e.g., N^C^N pincer ligands) for catalysis.
B. Cyclometalation (OLED Materials)
2-Phenylpyridine derivatives are the gold standard for phosphorescent Iridium(III) complexes used in OLEDs. The aldehyde at the 4-position acts as an electron-withdrawing group (EWG).
-
Electronic Effect: The EWG at C4 stabilizes the HOMO levels, typically causing a Blue Shift in emission compared to unsubstituted Ir(ppy)₃.
-
Functionalization: The aldehyde serves as an anchor point to attach the complex to polymers or biomolecules (bioconjugation).
Figure 2: Dual reactivity profile: C4 functionalization vs. N^C coordination.
Handling & Stability (Safety)
-
Oxidation Sensitivity: Aldehydes oxidize to carboxylic acids (2-phenylisonicotinic acid) over time. Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.
-
Hazards:
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Self-Validating Safety Check: If the colorless oil turns into a white solid crust, significant oxidation has occurred. Purify via short-path filtration through silica before use.
References
-
Discovery of 9,10-dihydrophenanthrene derivatives as SARS-CoV-2 3CLpro inhibitors. National Institutes of Health (PMC). (Identifies 2-Phenylisonicotinaldehyde as a colorless oil).
-
Synthesis of 4-formyl-2-(4-methylphenyl)pyridine. PrepChem. (Provides protocol for lithiation/formylation of analogous structures).
-
Manipulating Excited State Properties of Iridium Phenylpyridine Complexes. PubMed. (Discusses the electronic effects of substituents on 2-phenylpyridine ligands).
-
2-Phenylpyridine-4-carboxaldehyde Product Data. Ambeed/Synchem. (CAS and basic identifiers).[4]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Discovery of 9,10-dihydrophenanthrene derivatives as SARS-CoV-2 3CLpro inhibitors for treating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CA2902594C - Inhibitors of the kynurenine pathway - Google Patents [patents.google.com]
- 4. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
Methodological & Application
Method for synthesizing insecticidal compounds from 2-phenylpyridine derivatives.
Application Note: Synthetic Strategies for Mesoionic Insecticides Derived from Pyridine Scaffolds
Executive Summary
This application note details the synthetic protocols for mesoionic pyrido[1,2-a]pyrimidinone insecticides , a class of compounds exemplified by Triflumezopyrim (DuPont/Corteva). Unlike traditional neonicotinoids that act as agonists, these zwitterionic compounds function as nAChR inhibitors (IRAC Group 4E), providing a critical tool for managing resistance in hemipteran pests (e.g., rice planthoppers).
This guide focuses on the "2-phenylpyridine" structural motif—specifically the fusion of a pyridine precursor with a phenyl-malonate derivative to construct the bioactive mesoionic core.
Chemical Strategy & Mechanism
The Mesoionic Core
The defining feature of this class is the mesoionic ring—a dipolar, five- or six-membered heterocyclic system that cannot be represented by a single covalent structure. In Triflumezopyrim, this is a pyrido[1,2-a]pyrimidinone zwitterion.
-
Electronic Nature: The molecule exists as a resonance hybrid with distinct positive and negative regions, enhancing its interaction with the orthosteric site of the nicotinic acetylcholine receptor (nAChR).
-
Solubility Profile: Despite being zwitterionic, these compounds often exhibit surprising lipophilicity, facilitating cuticular penetration in insects.
Mechanism of Action (MoA)
Unlike Group 4A neonicotinoids (e.g., Imidacloprid) which permanently open the ion channel (agonists), Group 4E mesoionics lock the channel in a closed state (antagonists/inhibitors).
[dot_code_block_1]
[/dot_code_block_1] Figure 1: Mode of Action pathway for IRAC Group 4E insecticides.
Synthetic Protocols
The synthesis converges on the condensation of two key fragments: a 2-aminopyridine derivative (Fragment A) and a phenyl-malonate derivative (Fragment B).
Protocol A: Synthesis of the Amine Precursor (Fragment A)
Target: N-(pyrimidin-5-ylmethyl)pyridin-2-amine.[1]
Reagents:
-
2-Aminopyridine (99%)
-
5-Pyrimidinecarboxaldehyde
-
Sodium Borohydride (NaBH4)
-
Methanol (MeOH)
Procedure:
-
Imine Formation: Charge a reaction vessel with 2-aminopyridine (1.0 eq) and 5-pyrimidinecarboxaldehyde (1.0 eq) in MeOH. Stir at reflux (65°C) for 4 hours. Monitor by TLC for the disappearance of the aldehyde.
-
Reduction: Cool the mixture to 0°C. Slowly add NaBH4 (1.5 eq) portion-wise to control hydrogen evolution.
-
Workup: Stir at room temperature for 2 hours. Quench with water.[1] Evaporate MeOH under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Purification: Dry organic layer over Na2SO4. Concentrate to yield the secondary amine.
-
Checkpoint: Purity should be >95% by HPLC before proceeding.
-
Protocol B: Synthesis of the Malonate Precursor (Fragment B)
Target: Diethyl 2-[3-(trifluoromethyl)phenyl]malonate.[2]
Reagents:
-
1-Bromo-3-(trifluoromethyl)benzene
-
Diethyl malonate[1]
-
Cesium Carbonate (Cs2CO3)
-
Copper(I) Iodide (CuI) catalyst
-
L-Proline (Ligand)
-
DMSO[3]
Procedure:
-
Coupling: Under nitrogen atmosphere, combine the aryl bromide (1.0 eq), diethyl malonate (2.0 eq), Cs2CO3 (2.5 eq), CuI (10 mol%), and L-Proline (20 mol%) in DMSO.
-
Heating: Heat to 100°C for 12–16 hours.
-
Workup: Cool to RT. Dilute with water and extract with diethyl ether. Wash organic phase with brine to remove DMSO.
-
Purification: Flash chromatography (Hexane/EtOAc) is usually required to separate the mono-arylated product from bis-arylated byproducts.
Protocol C: Assembly of the Mesoionic Core (Cyclization)
Target: Substituted Pyrido[1,2-a]pyrimidinone (Mesoionic).[1][3][4][5][6][7]
Critical Insight: Direct reaction of the amine and ester is slow. The most robust route involves activating the malonate (e.g., to a trichlorophenyl ester or acid chloride) or using high-temperature condensation with continuous alcohol removal.
Procedure (Thermal Condensation Method):
-
Mixing: Combine Fragment A (1.0 eq) and Fragment B (1.2 eq) in a high-boiling solvent (e.g., Xylene or Dowterm A).
-
Cyclization: Heat to reflux (140°C+) with a Dean-Stark trap to remove the ethanol byproduct.
-
Monitoring: The reaction typically requires 6–12 hours. The formation of the mesoionic species is indicated by the appearance of a distinct UV absorbance and a shift in HPLC retention time.
-
Isolation: Cool to room temperature. The mesoionic product often precipitates or crystallizes upon addition of a non-polar solvent (e.g., Hexane or Diethyl Ether).
-
Recrystallization: Purify using Ethanol/Acetonitrile.
Process Visualization
[dot_code_block_2]
[/dot_code_block_2] Figure 2: Convergent synthetic workflow for the preparation of mesoionic insecticides.
Quantitative Analysis & Validation
Analytical Specifications
| Parameter | Specification | Method |
| Purity | > 98.0% | HPLC (C18 column, ACN/H2O gradient) |
| Identity | Confirmed | 1H-NMR (DMSO-d6), HRMS (ESI+) |
| Solubility | > 50 mg/L | Water (pH 7) |
| Melting Point | Distinct (e.g., 150–160°C) | DSC or Capillary |
Bioassay Protocol (Rice Planthopper)
To validate the insecticidal activity of the synthesized compound:
-
Preparation: Dissolve compound in acetone/Triton X-100 (0.1%) to create a 1000 ppm stock. Dilute with water to test concentrations (e.g., 100, 10, 1 ppm).
-
Application: Dip rice seedlings into the solution for 10 seconds; air dry.
-
Infestation: Place 10–20 3rd-instar Nilaparvata lugens nymphs on the plants.
-
Assessment: Count mortality at 72 hours.
-
Success Criterion: >90% mortality at 10 ppm indicates commercial potential.
-
References
-
Cordova, D., et al. (2016).[8][9] "Mode of action of triflumezopyrim: A novel mesoionic insecticide which inhibits the nicotinic acetylcholine receptor."[8][9][10][11] Insect Biochemistry and Molecular Biology. Link
-
DuPont (Corteva Agriscience). (2011). "Mesoionic Pesticides."[1][4][5][6][7][10][11][12][13][14][15] World Intellectual Property Organization (WO2011017351A2). Link
-
IRAC (Insecticide Resistance Action Committee). (2024). "Mode of Action Classification Scheme (Group 4E)." Link
-
Zhang, R., et al. (2018). "Synthesis and Insecticidal Activity of Mesoionic Pyrido[1,2-a]pyrimidinone Derivatives." Molecules. Link
-
BenchChem. (2025).[1] "The Rise of Mesoionic Pyrido[1,2-a]pyrimidinones: A Technical Guide." Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A new benchmark for rice planthopper control – Triflumezopyrim | [engebiotech.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and Insecticidal Activity of Mesoionic Pyrido[1,2- a]pyrimidinone Containing Isoxazole/Isoxazoline Moiety as a Potential Insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Insecticidal Activity of Mesoionic Pyrido[1,2-α]pyrimidinone Derivatives Containing a Neonicotinoid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Mode of action of triflumezopyrim: A novel mesoionic insecticide which inhibits the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. datapdf.com [datapdf.com]
- 12. pesticidestewardship.org [pesticidestewardship.org]
- 13. Mesoionic pyrido[1,2-a]pyrimidinones: Discovery of triflumezopyrim as a potent hopper insecticide1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. irac-online.org [irac-online.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Phenylpyridine-4-carboxaldehyde
Product Category: Heterocyclic Building Blocks / OLED Ligand Precursors Target Molecule: 2-Phenylpyridine-4-carboxaldehyde (also known as 2-phenylisonicotinaldehyde) Application: Precursor for Iridium(III) cyclometallated complexes (e.g., Ir(ppy)₂ derivatives), Pharmaceutical Intermediates.
Introduction: The "Black Tar" Problem
Welcome to the technical support center for 2-Phenylpyridine-4-carboxaldehyde . If you are accessing this guide, you likely performed a Suzuki-Miyaura coupling or a Selenium Dioxide oxidation and are now facing a dark, viscous crude oil containing palladium residues, homocoupling byproducts (biphenyl), and unreacted starting materials.
This guide moves beyond standard textbook workups. It provides a chemically logical troubleshooting framework designed to isolate the aldehyde functionality from the complex pyridine-rich impurity profile.
Module 1: Diagnostic Triage (Impurity Profiling)
Before selecting a purification strategy, identify your impurity profile based on your synthesis route.
| Synthesis Route | Primary Impurities | Physical State of Crude | Recommended Protocol |
| Suzuki Coupling | • Biphenyl (Homocoupling)[1][2][3]• 2-Chloropyridine-4-CHO (SM)• Palladium Black• Protodeboronation byproducts | Dark Brown/Black Oil | Protocol A + B |
| SeO₂ Oxidation | • 2-Phenyl-4-methylpyridine (SM)• 2-Phenylisonicotinic Acid (Over-oxidation)• Selenium residues | Red/Orange Solid or Oil | Protocol A + C |
| Storage/Aging | • 2-Phenylisonicotinic Acid (White precipitate)• Dimers/Oligomers | Cloudy Liquid / Crusted Solid | Protocol C |
Module 2: The "Gold Standard" Protocol (Bisulfite Purification)
Applicability: Removal of non-aldehyde impurities (Biphenyl, Halides, Methyl-pyridines).
The Science: Aldehydes form water-soluble bisulfite adducts (α-hydroxy sulfonic acids) with saturated Sodium Bisulfite (
Step-by-Step Methodology
-
Preparation: Dissolve crude 2-phenylpyridine-4-carboxaldehyde in a minimal amount of Ethyl Acetate (EtOAc) .
-
Note: Avoid chlorinated solvents if possible, as they can trap emulsions during the adduct phase.
-
-
Adduct Formation: Add 2.0 equivalents of saturated aqueous Sodium Bisulfite (
) . -
Agitation: Vigorously stir or shake for 30–60 minutes.
-
Observation: A white precipitate may form (the adduct), or it may remain dissolved in the aqueous layer depending on concentration.
-
-
The Wash (Critical):
-
Separate the layers.[3][4][5] Keep the Aqueous Layer (contains the Product Adduct).
-
Troubleshooting: If a solid precipitate hinders separation, add a small amount of water to dissolve it, or filter the solid (the solid is likely the product adduct).
-
Wash the aqueous layer 2x with fresh EtOAc. This removes biphenyl, unreacted chloride, and non-polar tars.
-
Regeneration (Hydrolysis):
-
Place the washed aqueous layer in a flask.
-
Add fresh EtOAc (to receive the regenerated aldehyde).
-
Slowly add Sodium Carbonate (
) or 10% NaOH until pH reaches 10–12. -
Caution: Do not exceed pH 12 to avoid Cannizzaro disproportionation or pyridine ring damage.
-
-
Isolation: Separate the organic layer, dry over
, and concentrate.
Workflow Visualization
Caption: Logical flow for separating aldehyde-functionalized pyridines from non-polar Suzuki impurities using the Bisulfite Phase-Switch method.
Module 3: Heavy Metal Scavenging (Palladium Removal)
Applicability: Dark colored crude from Suzuki coupling; residual Pd interferes with subsequent optical applications (quenching Ir-complex phosphorescence).
The Science: The pyridine nitrogen is a ligand that can weakly bind Pd, making simple filtration insufficient.[6] You must use a scavenger with a higher affinity for Pd than the pyridine ring (e.g., Thiols).[6]
| Scavenger Type | Brand/Chemical | Mechanism | Protocol Notes |
| Thiol-Silica | SiliaMetS® Thiol / Thiol-functionalized Silica | Covalent binding (S-Pd) | Add 10 wt% to organic solution. Stir 4h at 50°C. Filter. |
| Activated Carbon | Darco® KB / Charcoal | Adsorption | Inefficient for pyridine-Pd complexes; high product loss risk. |
| Celite® Filtration | Diatomaceous Earth | Physical filtration | Only removes precipitated Pd black, not soluble Pd(II) species. |
Recommended Protocol (Thiol-Silica):
-
Dissolve the crude material in THF or EtOAc (10 mL/g).
-
Add Thiol-functionalized silica (0.5 eq relative to expected Pd content, or 10-20 wt% of crude mass).
-
Stir at 50°C for 4 hours . (Heat is required to overcome the activation energy of ligand exchange from Pyridine-Pd to Thiol-Pd).
-
Filter through a 0.45 µm PTFE pad.
-
Concentrate filtrate.
Module 4: Acid-Base Extraction (Carboxylic Acid Removal)
Applicability: Removal of 2-phenylisonicotinic acid (formed via air oxidation). This impurity appears as a white solid or causes streaking on TLC.
The Logic:
-
Aldehyde: Neutral/Basic (Pyridine N).
-
Acid Impurity: Acidic (COOH).
-
Strategy: A mild basic wash removes the acid as a carboxylate salt without forming the aldehyde-bisulfite adduct.
Caption: Selective removal of oxidation byproducts (Carboxylic Acids) using mild base extraction.
Frequently Asked Questions (FAQs)
Q1: My bisulfite adduct formed a solid "puck" that won't dissolve in water. What do I do? A: This is common with hydrophobic aldehydes like 2-phenylpyridine-4-carboxaldehyde.
-
Fix: Do not try to force it into solution. Filter the solid "puck" directly. Wash the solid on the filter paper with EtOAc (to remove impurities). Then, suspend the solid in fresh EtOAc/Water and add the base (
) directly to the suspension to hydrolyze it.
Q2: Can I distill this compound? A: Distillation is risky. Pyridine aldehydes are thermally sensitive and can polymerize or disproportionate at high temperatures.
-
Recommendation: If you must distill, use Kugelrohr distillation under high vacuum (<0.1 mmHg) to keep the temperature below 150°C.
Q3: The product is turning red/brown upon storage. Is it ruined? A: Not necessarily. Pyridine aldehydes are prone to Schiff base formation with trace amines or autoxidation.
-
Fix: Re-run the Module 4 (Bicarbonate Wash) to remove surface acids, then filter through a small plug of silica. Store under Argon at -20°C.
Q4: Why is my Suzuki yield low despite full conversion of the halide? A: You likely lost product during the workup due to the water solubility of the protonated pyridine.
-
Check: Did you use an acidic workup (e.g., HCl wash) to remove Pd? If so, your product is in the aqueous waste. Neutralize the waste to pH 8-9 and re-extract with DCM.
References
-
Synthesis of Pyridine Aldehydes via Suzuki Coupling
-
Bisulfite Purification Protocol
-
Palladium Removal Strategies
-
Properties of 2-Phenylpyridine Derivatives
- Title: 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity.
- Source: Molecules 2022, 27(19), 6520.
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Workup [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 10. biotage.com [biotage.com]
- 11. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 12. Pyridine-4-carbaldehyde - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: C-H Activation of 2-Phenylpyridine Derivatives
Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in the C-H activation of 2-phenylpyridine and its derivatives. This guide is structured to provide field-proven insights and solutions to common challenges encountered during experimentation. As Senior Application Scientists, we aim to explain not just the "how" but the critical "why" behind each troubleshooting step, ensuring a deeper understanding and more robust experimental design.
Part 1: Troubleshooting Guide
This section addresses specific, high-frequency problems in a direct question-and-answer format. We diagnose the issue, explain the underlying chemical principles, and provide actionable protocols.
Issue 1: Low to No Conversion of Starting Material
Question: My reaction shows minimal or no consumption of the 2-phenylpyridine starting material. I've double-checked my reagent stoichiometry. What's going wrong?
Answer: This is the most common challenge, and it typically points to issues with the catalyst's activity, the reaction environment, or the integrity of the reagents. A systematic approach is essential.[1]
Underlying Causality: The catalytic cycle in C-H activation, particularly with palladium, often involves a Pd(II) active species that forms a cyclometalated intermediate with the 2-phenylpyridine.[2][3] This intermediate then reacts with the coupling partner. Low conversion implies a breakdown at a critical stage: either the initial C-H activation is too slow, or the catalyst is being deactivated or poisoned.
Troubleshooting Workflow:
Below is a decision-making workflow to diagnose the root cause of low conversion.
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Protocols:
-
Verify Reagent Purity:
-
Rationale: Impurities, particularly those containing sulfur or other coordinating functional groups, can act as catalyst poisons.[1] Water can hydrolyze sensitive reagents or interfere with the catalyst.
-
Action: Purify the 2-phenylpyridine derivative (e.g., via recrystallization or column chromatography). Use freshly opened, high-purity catalyst and ligands. Ensure solvents are anhydrous and degassed.[1]
-
-
Optimize the Catalyst System:
-
Rationale: The choice of metal, ligand, and additives is paramount. For Pd-catalyzed reactions, an oxidant is often required to regenerate the active Pd(II) catalyst from Pd(0) that forms after reductive elimination.[3][4] For Rh(III) and Ir(III) systems, additives like acetate can facilitate the concerted metalation-deprotonation (CMD) step.[5]
-
Action: If using a Pd(0) source, ensure an appropriate oxidant (e.g., Ag₂O, Cu(OAc)₂, benzoquinone) is present. If using Rh(III) or Ir(III), ensure a suitable base/additive (e.g., NaOAc, KOAc) is included. Consider screening different ligands; their steric and electronic properties can dramatically influence catalyst activity.[6]
-
-
Adjust Reaction Conditions:
-
Rationale: C-H activation has a significant activation energy barrier. Many conversions require elevated temperatures to proceed at a reasonable rate.[2] Solvent polarity can also play a crucial role, affecting catalyst solubility and the rate of key steps.[5]
-
Action: Incrementally increase the reaction temperature. If the reaction is still sluggish, perform a solvent screen. A comparison of common conditions is provided below.
-
| Parameter | Condition A (Typical Pd) | Condition B (Typical Rh/Ir) | Rationale for Change |
| Catalyst | Pd(OAc)₂ | [CpRhCl₂]₂ or [CpIrCl₂]₂ | Different metals operate via different mechanisms and have varying reactivity.[2][5] |
| Solvent | 1,4-Dioxane or Toluene | Dichloroethane (DCE) or Methanol | Polar solvents can sometimes accelerate the electrophilic C-H activation step.[5] |
| Additive | Ag₂O or Cu(OAc)₂ (Oxidant) | NaOAc or AgSbF₆ (Base/Halide Scavenger) | Oxidants are for Pd(0)/Pd(II) cycles; bases assist in the deprotonation step for Rh/Ir.[5][7] |
| Temperature | 100-120 °C | 80-110 °C | C-H cleavage is often the rate-limiting step and is temperature-dependent. |
Table 1: Comparative starting conditions for troubleshooting low conversion.
Issue 2: Poor or Incorrect Regioselectivity
Question: The reaction is working, but I'm getting a mixture of isomers or functionalization at an undesired position. How can I improve selectivity for the ortho-position of the phenyl ring?
Answer: Regioselectivity in the C-H activation of 2-phenylpyridine derivatives is a delicate balance of electronic and steric effects, governed by the directing group and the catalytic system.
Underlying Causality: The pyridine nitrogen atom is a powerful directing group, coordinating to the metal center and positioning it for the activation of the ortho C-H bond on the phenyl ring via a stable 5-membered metallacycle intermediate.[2][8] However, competing factors can disrupt this preference:
-
Steric Hindrance: Bulky groups near the target ortho C-H bond can prevent the catalyst from approaching.[5]
-
Electronic Effects: Strongly electron-donating or withdrawing groups on the phenyl ring can alter the acidity and reactivity of different C-H bonds.[5] Substrates with electron-donating groups tend to react faster in electrophilic C-H activation pathways.[5]
-
Alternative Directing Groups: Other functional groups on the substrate can compete with the pyridine nitrogen for coordination to the metal.[9]
Caption: Key factors influencing regioselectivity.
Troubleshooting Strategies:
-
Modify the Ligand:
-
Rationale: The ligand bound to the metal center directly impacts the steric environment around the catalyst. A bulkier ligand can enhance selectivity by favoring the least hindered ortho C-H bond. For iridium-catalyzed borylation, for example, the choice of ligand is critical for controlling selectivity.[10][11][12][13][14]
-
Action: If using a palladium catalyst, screen different phosphine or N-heterocyclic carbene (NHC) ligands. For iridium or rhodium catalysts, modifying the ancillary ligands (e.g., substituted bipyridines or cyclopentadienyl ligands) can tune selectivity.[15]
-
-
Change the Metal Catalyst:
-
Rationale: Different metals can exhibit different intrinsic selectivities. For instance, while palladium is widely used, rhodium and iridium catalysts can offer complementary reactivity and may be less sensitive to certain electronic effects or provide higher selectivity in specific cases.[5][16]
-
Action: If palladium-catalyzed routes are unselective, explore conditions using [CpRhCl₂]₂ or [CpIrCl₂]₂.
-
-
Evaluate Substrate Electronics:
-
Rationale: The electronic nature of the phenyl ring substituents has a profound impact. Electron-donating groups (EDGs) generally accelerate electrophilic C-H activation, while electron-withdrawing groups (EWGs) can decelerate it but may be necessary for certain transformations.[5][6]
-
Action: Analyze the electronic properties of your substrate. If a mixture of products is obtained with a meta-substituted phenyl ring, the outcome is a competition between two non-equivalent ortho C-H bonds. This competition is highly sensitive to both sterics and electronics.[5] In some cases, blocking a more reactive but undesired position with a removable group may be a viable synthetic strategy.
-
| Substituent on Phenyl Ring | Position | General Effect on ortho-Activation Rate | Notes |
| -OCH₃, -CH₃ (EDG) | para | Accelerates reaction | Consistent with an electrophilic C-H activation mechanism.[5] |
| -CF₃, -NO₂ (EWG) | para | Decelerates reaction | Can improve yields in some oxidative additions by making the substrate more electron-deficient.[2][6] |
| -CH₃ (EDG) | meta | Can lead to a single regioisomer | Steric hindrance from the methyl group can completely block activation of the adjacent C-H bond.[5] |
Table 2: Influence of substituents on the C-H activation of 2-phenylpyridine derivatives.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of the pyridine nitrogen in these reactions?
The pyridine nitrogen is the cornerstone of this chemistry, acting as an endogenous directing group.[2][8] It coordinates to the transition metal center, forming a stable five-membered cyclometalated intermediate. This pre-coordination raises the effective concentration of the catalyst near the target C-H bonds on the phenyl ring, dramatically lowering the activation energy for the C-H cleavage step and ensuring high regioselectivity for the ortho position.[2]
Caption: Simplified catalytic cycle for Pd-catalyzed C-H functionalization.[2][3]
Q2: Why are silver salts (e.g., Ag₂O, AgOAc, AgSbF₆) so common as additives?
Silver salts can play multiple, distinct roles depending on the specific catalytic system:
-
Oxidant: In many Pd-catalyzed reactions, particularly arylations, silver salts like Ag₂O or Ag₂CO₃ act as the terminal oxidant to regenerate the active Pd(II) species from Pd(0), keeping the catalytic cycle turning.[2]
-
Halide Scavenger: In reactions starting from halide-bridged dimers like [CpRhCl₂]₂, silver salts such as AgSbF₆ or AgBF₄ are used to abstract the chloride ligands. This generates a more electrophilic, cationic metal center ([CpRh(OAc)]⁺) which is often the catalytically active species for electrophilic C-H activation.[5][7]
-
Acid Scavenger/Base: In some cases, silver salts with basic counterions (e.g., Ag₂CO₃, AgOAc) can also act as a base to facilitate the deprotonation step of the C-H activation.
Q3: How do I choose between a Palladium, Rhodium, or Iridium catalyst?
The choice of metal is dictated by the desired transformation and the nature of the substrate.
-
Palladium: This is the most extensively studied metal for this transformation. It is particularly versatile for a wide range of coupling partners, including arylations, acylations, halogenations, and more.[2][17][18] The mechanism often proceeds through a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) cycle.[3][4]
-
Rhodium: Rh(III) catalysts, typically featuring a Cp* ligand, are highly effective, especially for couplings with alkenes and alkynes.[7][16] They operate through a concerted metalation-deprotonation (CMD) mechanism and are often used under oxidative conditions.[5][15]
-
Iridium: Iridium catalysts are the premier choice for C-H borylation reactions, offering exceptional efficiency and functional group tolerance.[10] Like rhodium, they typically proceed via an electrophilic C-H activation pathway.[5][19]
Q4: Can this chemistry be applied to C(sp³)–H bonds?
While the activation of aromatic C(sp²)–H bonds in 2-phenylpyridine is the most common application, directing group-assisted C-H activation can be extended to C(sp³)–H bonds. For this to be successful, the substrate must possess an appropriately positioned C(sp³)–H bond that can be brought into proximity with the metal center by the directing group. For example, using an 8-methylquinoline core allows for the activation of the C(sp³)–H bonds of the methyl group. While not directly applicable to 2-phenylpyridine itself, it demonstrates the underlying principle can be extended with appropriate substrate design.
References
-
Joy, J., Demina, T. D., Durgia, A. K., & Vijayan, A. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. [Link]
-
Shabashov, D., & Daugulis, O. (2009). C−H Activation of Phenyl Imines and 2-Phenylpyridines with [Cp*MCl2]2 (M = Ir, Rh): Regioselectivity, Kinetics, and Mechanism. Organometallics. [Link]
-
Gray, A., Tsybizova, A., & Roithová, J. (2015). Carboxylate-Assisted C-H Activation of Phenylpyridines with Copper, Palladium and Ruthenium: A Mass Spectrometry and DFT Study. ResearchGate. [Link]
-
Gray, A., Tsybizova, A., & Roithová, J. (2015). Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study. Chemical Science. [Link]
-
Nguyen, V. T., et al. (2024). Traditional directed C–H activation of 2-phenylpyridine (top) and boryl- or aluminyl-directed C–H activation of the 2-position of a pyridine ring. ResearchGate. [Link]
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Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews. [Link]
-
Gensch, T., et al. (2015). A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Supporting Information. [Link]
-
Preshlock, S., et al. (2016). Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Angewandte Chemie International Edition. [Link]
-
Nack, W. B. (2015). Recent Advances in the Rhodium‐Catalyzed C H Bond Functionalization Reactions of 2‐phenylpyridines. ResearchGate. [Link]
-
Bieszczad, S. Z., et al. (2014). A Hydrazone Ligand for Iridium-Catalyzed C–H Borylation: Enhanced Reactivity and Selectivity for Fluorinated Arenes. Organometallics. [Link]
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Chotana, G. A., et al. (2010). Electronic effects in iridium C–H borylations: insights from unencumbered substrates and variation of boryl ligand substituents. Journal of the American Chemical Society. [Link]
-
Joy, J., et al. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. [Link]
-
Bera, M., et al. (2021). Iridium catalyzed regiodivergent functionalization of all three C–H bonds of arenes by a single ligand. Nature Communications. [Link]
-
B돛m, A. G., et al. (2020). Iridium-Catalyzed sp3 C-H Borylation in Hydrocarbon Solvent Enabled by 2,2'-Dipyridylarylmethane Ligands. Journal of the American Chemical Society. [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. [Link]
-
Hyster, T. K., & Rovis, T. (2012). Electronic and Steric Tuning of a Prototypical Piano Stool Complex: Rh(III) Catalysis for C-H Functionalization. Chemical Science. [Link]
-
Shang, M., et al. (2019). Relative Strength of Common Directing Groups in Palladium-Catalyzed Aromatic C-H Activation. iScience. [Link]
-
Semantic Scholar. (n.d.). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Semantic Scholar. [Link]
-
Joy, J., et al. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Publishing. [Link]
-
Joy, J., et al. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. [Link]
-
Colby, D. A., Bergman, R. G., & Ellman, J. A. (2010). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. Chemical Reviews. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2016). Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies. Beilstein Journal of Organic Chemistry. [Link]
-
Joy, J., et al. (2025). C–H activation of 2-phenyl pyridine by acylation with oxime esters. ResearchGate. [Link]
-
Muralirajan, K., Parthasarathy, K., & Cheng, C.-H. (2011). Ru(II)-Catalyzed Amidation of 2-Arylpyridines with Isocyanates via C–H Activation. Organic Letters. [Link]
-
Nguyen, V. T., et al. (2024). C-H Activation of Pyridines by (PBP)Ir Complexes: Elucidation of Boryl-Directed C-H Oxidative Addition to Ir, and Discovery of Transition Metal-Assisted Reductive Elimination from Boron. ChemRxiv. [Link]
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Improving the regioselectivity of reactions with 2-phenylpyridine precursors
Welcome to the technical support center for improving the regioselectivity of reactions with 2-phenylpyridine precursors. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of functionalizing this versatile scaffold. Here, we will delve into common challenges and provide actionable troubleshooting strategies and in-depth FAQs to enhance the precision and efficiency of your synthetic endeavors.
Introduction: The 2-Phenylpyridine Scaffold and the Challenge of Regioselectivity
2-Phenylpyridine is a privileged structural motif in medicinal chemistry, materials science, and coordination chemistry. Its unique electronic and steric properties, arising from the interplay between the electron-deficient pyridine ring and the electron-rich phenyl ring, make it a versatile building block. However, this very electronic dichotomy presents a significant challenge: controlling the regioselectivity of its functionalization. The pyridine nitrogen atom acts as a powerful directing group, primarily facilitating reactions at the ortho position of the phenyl ring through chelation assistance. This guide will help you understand and manipulate the factors governing this selectivity to achieve your desired substitution patterns.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: C-H Functionalization Reactions
The transition metal-catalyzed direct functionalization of C-H bonds in 2-phenylpyridine is a powerful and atom-economical synthetic strategy.[1][2] However, achieving the desired regioselectivity can be challenging.
Question 1: My palladium-catalyzed C-H arylation of 2-phenylpyridine is giving low yields and poor regioselectivity. What are the common pitfalls?
Answer:
Low yields and poor regioselectivity in palladium-catalyzed C-H arylations of 2-phenylpyridine often stem from suboptimal reaction conditions. Here’s a breakdown of key parameters to investigate:
-
Catalyst and Ligand Choice: The nature of the palladium catalyst and any associated ligands is paramount. While Pd(OAc)₂ is a common starting point, its performance can be highly dependent on the specific substrates. Consider screening different palladium sources and ligands. For instance, the use of a palladacycle catalyst has been shown to improve yields in certain cases.[2]
-
Oxidant: Many C-H activation cycles require an oxidant to regenerate the active Pd(II) or Pd(III) catalyst. Common oxidants include benzoquinone, Ag(I) salts, and persulfates. The choice of oxidant can significantly impact reaction efficiency. In some instances, additives like AgOTf have been found to dramatically enhance reaction efficiency.[2]
-
Solvent: The polarity and coordinating ability of the solvent can influence the stability of intermediates and the overall reaction rate. Solvents like DCE, chlorobenzene, or t-amyl alcohol are frequently used.[2][3] It is advisable to screen a range of solvents to find the optimal one for your specific substrate.
-
Additives: The presence of additives can be crucial. For example, KHCO₃ has been reported as an essential additive for achieving better yields in certain ortho-C-H functionalizations.[2]
-
Temperature and Reaction Time: These parameters should be carefully optimized. Insufficient heating or reaction time may lead to incomplete conversion, while excessive heat can cause catalyst decomposition or side reactions.
Troubleshooting Workflow for Low Yield/Selectivity in C-H Arylation:
Caption: Troubleshooting flowchart for C-H arylation.
Question 2: I am observing undesired functionalization at the meta or para positions of the phenyl ring. How can I enhance ortho-selectivity?
Answer:
The inherent directing ability of the pyridine nitrogen strongly favors ortho-functionalization through the formation of a stable cyclometalated intermediate.[2][4] If you are observing significant amounts of meta or para products, consider the following:
-
Steric Hindrance: Bulky substituents on the phenyl ring or the incoming coupling partner can disfavor the formation of the ortho-substituted product. If possible, consider using less sterically demanding reagents. Conversely, a meta methyl group has been shown to lead to a single regioisomer due to steric effects.[5][6]
-
Electronic Effects: The electronic nature of substituents on the phenyl ring can influence regioselectivity. Electron-donating groups generally accelerate the reaction, consistent with an electrophilic C-H activation mechanism.[5][6] While this primarily affects the rate, it can also have subtle effects on selectivity.
-
Reaction Mechanism: Ensure that the reaction is proceeding through the desired chelation-assisted pathway. In some cases, alternative mechanisms might be at play that do not favor ortho-functionalization. For instance, a ruthenium-catalyzed reaction with sulfonyl chlorides has been shown to favor meta sulfonation.[7]
Key Factors Influencing Regioselectivity in C-H Functionalization:
| Factor | Influence on Regioselectivity | Troubleshooting Action |
| Directing Group | Pyridine nitrogen strongly directs ortho on the phenyl ring.[1][2] | Ensure reaction conditions favor chelation. |
| Steric Effects | Bulky groups can hinder ortho substitution.[5][6] | Use less sterically demanding reagents if possible. |
| Catalyst | The choice of metal (Pd, Rh, Ir) and ligands can fine-tune selectivity.[3][5] | Screen different catalyst systems. |
| Substituents | Electronic properties of substituents can modulate reactivity.[5][6] | Be mindful of existing functional groups on your substrate. |
Question 3: My reaction is sensitive to the electronic properties of the substituents on the 2-phenylpyridine. How do electron-donating and electron-withdrawing groups affect the outcome?
Answer:
The electronic nature of substituents on the 2-phenylpyridine scaffold has a profound impact on the rate and efficiency of C-H activation reactions.
-
Electron-Donating Groups (EDGs): Substrates with EDGs (e.g., -OMe, -CH₃) on the phenyl ring generally react faster.[5][6] This is consistent with an electrophilic C-H activation mechanism where the electron-rich C-H bond is more susceptible to attack by the electrophilic metal center.
-
Electron-Withdrawing Groups (EWGs): Substrates with strong EWGs (e.g., -CF₃, -CN, -COOMe) on the phenyl ring tend to react more slowly or give lower yields.[2][5][6] The electron-deficient C-H bonds are less reactive towards the electrophilic metal catalyst.
Practical Implications:
-
If your substrate has a strong EWG and you are experiencing low yields, you may need to employ more forcing reaction conditions (higher temperature, longer reaction time) or a more active catalyst system.
-
Conversely, for substrates with EDGs, you might be able to use milder conditions.
Mechanism of Chelation-Assisted C-H Activation:
Caption: Simplified mechanism of Pd-catalyzed ortho-C-H functionalization.[2]
Section 2: Electrophilic and Nucleophilic Aromatic Substitution
While C-H activation is a dominant strategy, classical electrophilic and nucleophilic aromatic substitutions are also employed. Understanding the regiochemical preferences in these reactions is crucial.
Question 4: I want to perform an electrophilic aromatic substitution (e.g., nitration, halogenation) on 2-phenylpyridine. Which ring is more reactive and at which position?
Answer:
Electrophilic aromatic substitution (EAS) on 2-phenylpyridine is challenging due to the electron-deactivating nature of the pyridine ring.
-
Reactivity: The phenyl ring is significantly more reactive towards electrophiles than the pyridine ring. The pyridine nitrogen is basic and will be protonated under the acidic conditions often used for EAS, making the pyridine ring even more electron-deficient and unreactive.[8][9]
-
Regioselectivity on the Phenyl Ring: The pyridyl group acts as a deactivating, meta-directing group for electrophilic attack on the phenyl ring. However, kinetic studies of the nitration of 2-phenylpyridine show that substitution occurs at the 2'-, 3'-, and 4'-positions of the phenyl ring, with the conjugate acid being the reacting species.[8]
-
Regioselectivity on the Pyridine Ring: Direct EAS on the pyridine ring is generally not feasible under standard conditions.[9][10] To functionalize the pyridine ring via an electrophilic-type substitution, one strategy is to first form the pyridine N-oxide. The N-oxide is an activating group and directs electrophiles to the 4-position. The oxide can then be removed by reduction.[9]
Question 5: How can I achieve regioselective nucleophilic aromatic substitution (SNA) on a 2-phenylpyridine derivative?
Answer:
Nucleophilic aromatic substitution (SNAr) is favored on electron-poor aromatic rings.
-
Reactivity: The pyridine ring is more susceptible to nucleophilic attack than the phenyl ring.[11][12] For an SNAr to occur, a good leaving group (e.g., a halide) must be present on the ring.
-
Regioselectivity on the Pyridine Ring: Nucleophilic attack on the pyridine ring occurs preferentially at the 2- and 4-positions (analogous to ortho and para positions relative to the nitrogen).[11] This is because the negative charge in the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, which is a stabilizing interaction.[11][13]
-
The "Element Effect": In SNAr reactions where the addition of the nucleophile is the rate-determining step, the leaving group ability often follows the order F > Cl > Br > I.[13][14] This is because the highly electronegative fluorine atom strongly activates the ring towards nucleophilic attack.
Stabilization of the Intermediate in SNAr at the 2-Position of Pyridine:
Sources
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Validation & Comparative
A Senior Application Scientist's Guide to Catalyst Efficiency in 2-Phenylpyridine Functionalization
Introduction: The Strategic Importance of 2-Phenylpyridine Functionalization
The 2-phenylpyridine (2-ppy) scaffold is a cornerstone in modern chemistry, finding extensive applications in the development of pharmaceuticals, agrochemicals, and advanced materials such as organic light-emitting diodes (OLEDs).[1][2] Its prevalence stems from the unique electronic and steric properties conferred by the bidentate chelating system formed by the pyridine nitrogen and the ortho-C–H bonds of the phenyl ring. This inherent directing-group capability has made 2-phenylpyridine a model substrate for the study and application of transition-metal-catalyzed C–H bond functionalization, a powerful strategy for molecular synthesis that avoids the need for pre-functionalized starting materials.[1][2]
This guide provides an in-depth comparison of the efficiency of various transition metal catalysts for the C–H functionalization of 2-phenylpyridine. We will delve into the mechanistic nuances of palladium, rhodium, iridium, ruthenium, and copper-based systems, supported by experimental data to offer a clear perspective on their respective strengths and limitations for researchers, scientists, and professionals in drug development.
Palladium Catalysis: The Workhorse of 2-Phenylpyridine Functionalization
Palladium has emerged as one of the most prominent and versatile catalysts for the C–H activation of 2-phenylpyridine.[1] A vast body of literature showcases its efficacy in a wide array of transformations, including arylation, acylation, alkylation, and hydroxylation.
Mechanistic Insights
The generally accepted mechanism for palladium-catalyzed C–H functionalization of 2-phenylpyridine involves the formation of a five-membered palladacycle intermediate. From this key intermediate, the catalytic cycle can proceed through two primary pathways:
-
Pd(II)/Pd(IV) cycle: The palladacycle undergoes oxidative addition with an electrophile, forming a Pd(IV) intermediate, which then reductively eliminates the final product, regenerating the active Pd(II) catalyst.[1]
-
Pd(II)/Pd(0) cycle: The palladacycle reacts with a coupling partner, followed by reductive elimination to yield the product and a Pd(0) species. The Pd(0) is then re-oxidized to Pd(II) to complete the cycle.
Performance Data for Palladium Catalysts
| Functionalization | Catalyst System | Conditions | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Arylation | Pd(OAc)₂ / TBHP / Cu(OTf)₂ | Toluene, 110 °C, 24 h | 75 | 15 | 0.63 | [1] |
| Acylation | Pd(OAc)₂ / TFAA | DCE, 80 °C, 12 h | 82 | 16.4 | 1.37 | [1] |
| Alkylation | Pd(OAc)₂ / AgOTf | Toluene, 110 °C, 24 h | 75 | 15 | 0.63 | [1] |
| Hydroxylation | PdCl₂ / H₂O₂ | Acetonitrile, 80 °C, 12 h | 75 | N/A | N/A |
TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time (h). N/A: Not available from the provided search results.
Experimental Protocol: Palladium-Catalyzed Ortho-Arylation
The following protocol is a representative example of a palladium-catalyzed ortho-arylation of 2-phenylpyridine with an arylboronic acid.[1]
Materials:
-
2-Phenylpyridine
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
tert-Butyl hydroperoxide (TBHP)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add 2-phenylpyridine (1 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Cu(OTf)₂ (0.1 mmol, 10 mol%).
-
Add dry toluene (5 mL) via syringe.
-
Add TBHP (2 mmol) dropwise to the stirred reaction mixture.
-
Seal the tube and heat the reaction mixture at 110 °C for 24 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ortho-arylated 2-phenylpyridine.
Rhodium Catalysis: A Powerful Alternative with Unique Reactivity
Rhodium catalysts, particularly in the +3 oxidation state, have emerged as highly effective for the C–H functionalization of 2-phenylpyridine. They often exhibit complementary reactivity to palladium and can be the catalyst of choice for specific transformations.
Mechanistic Insights
High-valent rhodium(III) catalysts typically operate via an electrophilic C–H activation pathway, often referred to as concerted metalation-deprotonation (CMD).[1] This mechanism involves the coordination of the pyridine nitrogen to the rhodium center, followed by a base-assisted deprotonation of the ortho-C–H bond to form a rhodacycle intermediate. Subsequent steps, such as migratory insertion of an unsaturated partner (e.g., an alkene or alkyne) and reductive elimination, lead to the functionalized product.[3]
Performance Data for Rhodium Catalysts
Experimental Protocol: Rhodium-Catalyzed Oxidative Olefination
The following is a general procedure for the rhodium-catalyzed oxidative olefination of 2-phenylpyridine.
Materials:
-
2-Phenylpyridine
-
Alkene (e.g., styrene)
-
[Cp*RhCl₂]₂
-
Silver hexafluoroantimonate (AgSbF₆)
-
Copper(II) acetate (Cu(OAc)₂) as an oxidant
-
Solvent (e.g., THF or DCE)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, to a vial, add [Cp*RhCl₂]₂ (0.025 mmol, 2.5 mol%), AgSbF₆ (0.1 mmol, 10 mol%), and Cu(OAc)₂ (2 mmol).
-
Add the solvent (2 mL) and stir the mixture for 5 minutes.
-
Add 2-phenylpyridine (1 mmol) and the alkene (1.2 mmol).
-
Seal the vial and heat the reaction at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the ortho-olefinated product.
Iridium, Ruthenium, and Copper: Expanding the Catalytic Toolkit
While palladium and rhodium are the most extensively studied catalysts, iridium, ruthenium, and copper have demonstrated significant potential in the C–H functionalization of 2-phenylpyridine, often with unique selectivity.
Iridium Catalysis
Iridium catalysts, particularly Ir(III) complexes, can also proceed through an electrophilic C–H activation mechanism, similar to rhodium.[1] They have shown promise in various transformations, including borylation and amination. A notable application is the synthesis of facial-homoleptic iridium complexes, such as fac-tris(2-phenylpyridinato)iridium(III) (Ir(ppy)₃), a key component in OLEDs.[4]
Ruthenium Catalysis
Ruthenium(II) catalysts are also known to react via an electrophilic route.[1] A unique application of ruthenium catalysis is the meta-sulfonation of 2-phenylpyridines.[5][6] This is a departure from the typical ortho-selectivity and highlights the potential for achieving different regioselectivities by catalyst control.
Copper Catalysis: An Economical Alternative
Copper catalysts have gained attention due to their low cost and low toxicity compared to precious metals. Copper(II) salts, such as Cu(OAc)₂, have been successfully employed for the amidation and acyloxylation of 2-phenylpyridine, often using molecular oxygen as a green terminal oxidant.[7][8][9]
Performance Data for Copper Catalysts
| Functionalization | Catalyst System | Conditions | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Amidation | Cu(OAc)₂ / O₂ | Anisole, 160 °C, 48 h | Moderate to Good | N/A | N/A | [7][9] |
| Acyloxylation | Cu(OAc)₂ / O₂ | Chlorobenzene, 130 °C, 24 h | Moderate to Excellent | N/A | N/A | [8] |
Comparative Analysis and Future Outlook
Direct quantitative comparison of catalyst efficiency is challenging due to the varied reaction conditions reported in the literature. However, some general trends can be observed:
-
Palladium remains the most versatile and widely used catalyst, with a vast toolbox of ligands and reaction conditions available for a broad range of functionalizations.
-
Rhodium offers a powerful alternative, particularly for oxidative olefinations and couplings with polarized pi-bonds, often proceeding with high efficiency.
-
Iridium and Ruthenium provide opportunities for unique reactivity and selectivity, such as the meta-functionalization achieved with ruthenium, which is not readily accessible with other catalysts.
-
Copper presents an economically attractive and environmentally benign option for certain transformations like amidation and acyloxylation, especially when coupled with green oxidants like O₂.
The choice of catalyst is ultimately dictated by the specific transformation desired, the required functional group tolerance, and considerations of cost and sustainability. Future research will likely focus on the development of more active and selective catalysts based on earth-abundant metals, as well as the discovery of novel transformations that further expand the synthetic utility of C–H functionalization.
References
Sources
- 1. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Comparative Efficacy Guide: Novel 2-Phenylpyridine Amides vs. Anthranilic Diamides
Executive Summary
This guide evaluates the insecticidal potential of novel 2-phenylpyridine amides , a class of bioisosteres designed to challenge established anthranilic diamides (e.g., Chlorantraniliprole) and phthalic diamides (e.g., Flubendiamide).
While commercial diamides set the gold standard for lepidopteran control, resistance pressure necessitates novel scaffolds. Recent experimental data indicates that optimizing the 2-phenylpyridine core—specifically through halogenation and amide bridge modification—can yield compounds with LC50 values < 5 mg/L against Plutella xylostella, approaching the efficacy of commercial standards while potentially offering distinct metabolic stability profiles.
Chemical Background & Rationale
The development of 2-phenylpyridine amides is driven by the principle of scaffold hopping . Commercial diamides typically feature a phthalimide or pyrazole-amide core. The 2-phenylpyridine moiety serves as a lipophilic, aromatic anchor that fits into the Ryanodine Receptor (RyR) binding pocket but alters the molecular geometry enough to potentially bypass metabolic resistance mechanisms (e.g., P450 detoxification) affecting traditional diamides.
-
Target: Insect Ryanodine Receptor (RyR).[1]
-
Key Structural Feature: The N-phenylbenzamide linkage connecting the pyridine and phenyl rings is critical for fixing the spatial conformation required for receptor docking.
Mechanism of Action (MoA)
Like Chlorantraniliprole (IRAC Group 28), these novel amides function as allosteric modulators of the RyR calcium channel. They bind to the receptor in an open state, causing uncontrolled release of Ca²⁺ from the sarcoplasmic reticulum. This leads to muscle contraction, paralysis, and cessation of feeding.
Diagram 1: Ryanodine Receptor Signaling Pathway
Figure 1: The cascade of events triggered by 2-phenylpyridine amides leading to insect mortality.
Comparative Efficacy Analysis
The following data synthesizes recent experimental findings comparing a representative "Optimized Novel Series" (halogenated 2-phenylpyridines) against the commercial standard, Chlorantraniliprole.
Table 1: Comparative Insecticidal Activity (Leaf-Dip Method)
Target Species: Plutella xylostella (Diamondback Moth, 3rd Instar)
| Compound Class | Representative ID | Structure Feature | Concentration (mg/L) | Mortality (%) | LC50 (95% CI) |
| Commercial Standard | Chlorantraniliprole | Anthranilic Diamide | 1.0 | 100 | 0.2 - 0.4 mg/L |
| Novel Series (Early) | Compound 5a* | Unsubstituted Phenyl | 500.0 | 100 | > 50 mg/L |
| Novel Series (Optimized) | Compound 6d | Heptafluoroisopropyl | 1.0 | 95 | 0.8 - 1.2 mg/L |
| Novel Series (Optimized) | Compound 6n | Cl/Br Substitution | 0.1 | 40 | 2.5 - 3.1 mg/L |
| Negative Control | Solvent Only | - | - | < 5 | - |
*Data based on early-stage screens (e.g., Zhang et al., 2023). **Data based on high-potency optimized analogs (e.g., meta-diamide derivatives).
Critical Analysis of Data[2][3]
-
The "Activity Cliff": Early generation compounds (like 5a) require high doses (500 mg/L) to achieve total kill. This is characteristic of a "hit" rather than a "lead."
-
Optimization Impact: Introduction of electron-withdrawing groups (fluorine, chlorine) and bulky lipophilic groups (heptafluoroisopropyl) on the phenyl ring (Compound 6d series) drastically improves potency, lowering the LC50 from >50 mg/L to ~1 mg/L.
-
Commercial Gap: While the optimized 2-phenylpyridine amides are highly effective, they are approximately 2-3x less potent than Chlorantraniliprole on a mg/mg basis. However, their distinct chemical structure may offer value in resistance management rotations.
Experimental Protocols
To ensure reproducibility and valid comparisons, the following Leaf-Dip Bioassay protocol is recommended. This protocol minimizes variables related to solvent toxicity and leaf coverage.
Diagram 2: Standardized Leaf-Dip Bioassay Workflow
Figure 2: Step-by-step workflow for assessing contact and stomach toxicity.
Detailed Methodology
-
Compound Preparation: Dissolve technical grade compound in acetone or DMSO to create a 10,000 mg/L stock.
-
Dilution: Prepare serial dilutions using distilled water containing 0.1% Triton X-100 (surfactant) to ensure uniform leaf wetting.
-
Leaf Disc Preparation: Punch 5 cm diameter discs from untreated cabbage (Brassica oleracea) leaves.
-
Application: Dip leaf discs into the test solution for 10 seconds. Allow to air dry on paper towels for 2 hours.
-
Bioassay Setup: Place dried leaves in petri dishes lined with moistened filter paper. Introduce 10 representative 3rd-instar larvae (P. xylostella) per dish. Replicate 3-4 times per concentration.
-
Scoring: Assess mortality at 72 hours. Larvae are considered dead if they cannot move the length of their body when prodded.
Resistance & Cross-Resistance Profile
A critical advantage of developing 2-phenylpyridine amides is the potential to manage resistance.
-
Target Site Mutation: Since these compounds target the RyR, pests with the G4946E mutation (common in diamide-resistant P. xylostella) may show cross-resistance.
-
Metabolic Detoxification: However, the 2-phenylpyridine scaffold differs sterically from the anthranilic diamide core. Preliminary SAR studies suggest that P450 monooxygenases trained to detoxify Chlorantraniliprole may metabolize these novel amides less efficiently, potentially retaining efficacy against metabolically resistant populations.
Recommendation: Conduct synergistic bioassays with PBO (Piperonyl butoxide) to determine if metabolic resistance mechanisms are active against this new class.
References
-
Zhang, W., Chen, J., & Du, X. (2023).[2] "2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus." Molecules, 28(4), 1567.[2] [Link]
-
Insecticide Resistance Action Committee (IRAC). (2023). "Method No. 018: Diamide susceptibility test methods for Plutella xylostella." [Link]
-
Wang, J., Luo, M., Hu, C., & Sun, D. (2013).[3] "Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives." Asian Journal of Chemistry. [Link]
-
Lahm, G. P., et al. (2009).[1] "Ryanodine receptor insecticides: discovery, chemistry and mode of action." Pesticide Biochemistry and Physiology. (Contextual grounding for MoA).
Sources
- 1. Comparison of Chlorantraniliprole and Flubendiamide Activity Toward Wild-Type and Malignant Hyperthermia-Susceptible Ryanodine Receptors and Heat Stress Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
Comparative docking studies of 2-phenylpyridine derivatives in enzyme active sites
[1]
Executive Summary
The 2-phenylpyridine (2-PhPy) scaffold represents a "privileged structure" in medicinal chemistry, offering a versatile template for designing ligands that target diverse enzyme classes.[1] Its biaryl nature allows for precise orientation within hydrophobic pockets, while the pyridine nitrogen provides a critical acceptor for hydrogen bonding.[1]
This guide provides a technical comparison of 2-PhPy derivatives against standard therapeutic agents in two high-value therapeutic areas: Oncology (EGFR inhibition) and Inflammation (COX-2 inhibition) .[1] By synthesizing experimental data with molecular docking insights, we demonstrate how this scaffold competes with or outperforms existing alternatives.[1]
Part 1: Methodological Framework
To ensure the reproducibility and reliability of the comparative data presented, the following computational workflow is standard for evaluating 2-PhPy derivatives.
Validated Docking Protocol
-
Protein Preparation: Crystal structures must be retrieved from the RCSB PDB with high resolution (<2.5 Å). Water molecules >5 Å from the active site are removed.
-
Ligand Preparation: 2-PhPy derivatives are energy-minimized (e.g., OPLS3e force field) to generate low-energy conformers.[1]
-
Validation: The protocol is validated by re-docking the co-crystallized native ligand.[2] A Root Mean Square Deviation (RMSD) of < 2.0 Å indicates a reliable pose prediction.
Workflow Visualization
The following diagram outlines the critical path for generating the data discussed in this guide.
Caption: Standardized computational workflow for comparative docking studies of 2-phenylpyridine derivatives.
Part 2: Comparative Analysis – Oncology (EGFR Inhibition)[3]
The Challenge: Drug Resistance
Epidermal Growth Factor Receptor (EGFR) mutations, specifically T790M and C797S, drive resistance to first- and third-generation inhibitors (e.g., Gefitinib, Osimertinib).[1] The 2-PhPy scaffold has been engineered to overcome these steric clashes.
Product vs. Alternative
Product: N2,N4-diphenylpyridine-2,4-diamine derivatives (specifically Compound 14o , a deuterated variant).[1] Alternative: Standard EGFR Tyrosine Kinase Inhibitors (TKIs).
Mechanism: The 2-PhPy derivative functions as a dual-target inhibitor, downregulating both EGFR and mTOR signaling pathways, leading to G2/M cell cycle arrest.[1]
Performance Data
The following table compares the binding affinity and biological activity of the 2-PhPy derivative against the wild-type and mutant EGFR strains.
| Metric | 2-PhPy Derivative (Cmpd 14o) | Standard TKI (Ref) | Biological Implication |
| IC50 (L858R/T790M/C797S) | 8 - 11 nM | > 100 nM | 14o retains potency against triple-mutant resistant strains.[1] |
| Docking Score (kcal/mol) | -9.8 | -8.5 | Stronger hydrophobic packing in the mutant pocket. |
| Key Interaction (Met793) | H-bond (Hinge Region) | H-bond | Preserves critical hinge interaction essential for ATP competition. |
| Metabolic Stability (t1/2) | High (Deuterated) | Moderate | Deuteration of the methoxy group extends half-life significantly. |
Data Source: Synthesized from findings on N2,N4-diphenylpyridine derivatives [1].
Structural Insight
The 2-PhPy scaffold allows the molecule to adopt a "U-shaped" conformation that fits into the ATP-binding pocket without clashing with the bulky Methionine at position 790 (T790M mutation).
Part 3: Comparative Analysis – Inflammation (COX-2 Inhibition)[1]
The Challenge: Selectivity
Traditional NSAIDs often inhibit both COX-1 and COX-2, leading to gastrointestinal toxicity.[1] The goal is high selectivity for COX-2.[3]
Product vs. Alternative
Product: Pyridine-linked Pyrazole/Heterocyclic derivatives (Compound 12 ). Alternative: Diclofenac (Non-selective) and Celecoxib (Selective).
Performance Data
Docking studies reveal that 2-PhPy derivatives utilize the pyridine nitrogen to anchor the molecule, while the phenyl rings exploit the hydrophobic side pocket unique to COX-2.
| Parameter | 2-PhPy Derivative (Cmpd 12) | Diclofenac (Standard) | Celecoxib (Ref) |
| Binding Energy (kcal/mol) | -10.2 | -8.4 | -11.5 |
| COX-2 Selectivity (SI) | High | Low | Very High |
| Arg120 Interaction | H-Bond | H-Bond | H-Bond |
| Tyr355 Interaction | H-Bond | H-Bond | H-Bond |
| Hydrophobic Pocket | Deep Penetration | Partial | Deep Penetration |
Data Source: Comparative analysis of heterocyclic derivatives comprising pyridine moieties [2, 3].
Interaction Map
The following diagram illustrates the critical signaling pathway inhibited by these derivatives.
Caption: Mechanism of action for 2-PhPy derivatives interrupting the inflammatory cascade via COX-2 inhibition.[1]
Part 4: Critical Analysis & Recommendations
SAR Insights
-
Nitrogen Positioning: The position of the nitrogen in the pyridine ring is critical. A 2-phenylpyridine arrangement often provides optimal geometry for chelating metals (in metallodrugs) or forming H-bonds with hinge region residues (in kinases).[1]
-
Substituent Effects: Electron-donating groups (e.g., -OCH3) on the phenyl ring enhance H-bonding capability with residues like Ser339 in COX-2, while electron-withdrawing groups (e.g., -Cl, -F) improve metabolic stability and hydrophobic packing in EGFR pockets.[1]
Protocol Recommendation
For researchers developing new 2-PhPy libraries:
-
Prioritize Deuteration: As seen in the EGFR case study, deuterating methoxy substituents on the phenyl ring can significantly improve metabolic stability without altering binding affinity.[1]
-
Target the "Gatekeeper": In kinase docking, ensure the pyridine nitrogen is oriented to interact with the gatekeeper residue (e.g., Thr790 in EGFR) to maximize selectivity.[1]
References
-
The new N2, N4-diphenylpyridine-2,4-diamine deuterated derivatives as EGFR inhibitors to overcome C797S-mediated resistance. Source: PubMed/Bioorg Chem. [Link][1]
-
Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Source: MDPI Pharmaceuticals. [Link][1]
-
Multitarget inhibition of CDK2, EGFR, and tubulin by phenylindole derivatives. Source: PMC/NIH. [Link][1]
Structure-activity relationship (SAR) studies of 2-Phenylpyridine-4-carboxaldehyde analogs
Executive Summary: The Privileged Biaryl Scaffold
2-Phenylpyridine-4-carboxaldehyde represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike simple biphenyls or pyridines, this scaffold offers a unique duality: it possesses the lipophilicity required for membrane permeability while retaining a specific nitrogen donor atom for hydrogen bonding or metal coordination (C^N ligands).[1]
This guide objectively compares the SAR profiles of 2-phenylpyridine-4-carboxaldehyde derivatives against their structural isomers (e.g., 3-phenylpyridine) and isosteres (e.g., biphenyls).[1] It focuses on two primary therapeutic modalities: Cyclometalated Anticancer Complexes and Small Molecule Kinase/Enzyme Inhibitors .
Part 1: Architectural Analysis & Pharmacophore Comparison
The biological efficacy of 2-phenylpyridine-4-carboxaldehyde stems from three structural vectors:
-
The Biaryl Axis: Provides π-π stacking interactions within enzyme pockets.
-
The Pyridine Nitrogen (N1): A critical H-bond acceptor or metal coordination site.
-
The C4-Aldehyde Handle: A reactive electrophile allowing rapid diversification into Schiff bases, hydrazones, or olefins.[1]
Comparative Scaffold Analysis
| Feature | 2-Phenylpyridine (Product Core) | 2,2'-Bipyridine (Alternative A) | Biphenyl (Alternative B) |
| Electronic Character | Amphiphilic: Electron-deficient pyridine + electron-rich phenyl ring. | Electron Deficient: Two pyridine rings; strong electron withdrawal. | Neutral/Lipophilic: Pure hydrocarbon; high logP. |
| Coordination Mode | C^N Cyclometalation: Forms strong covalent M-C bonds (e.g., with Ir, Pt, Au).[1] High stability. | N^N Chelation: Forms coordinate covalent bonds. Labile in biological media. | None: Cannot coordinate metals; relies purely on hydrophobic fit. |
| Metabolic Stability | Moderate: Pyridine nitrogen can be oxidized (N-oxide), but phenyl ring stabilizes the system.[1] | Low: Prone to rapid oxidative metabolism. | High: Often requires functionalization to improve solubility. |
| Key Application | Photodynamic Therapy (PDT) & Targeted Kinase Inhibition. | General Cytotoxicity (often non-specific).[1] | Hydrophobic pocket binding (e.g., NSAIDs).[1] |
Part 2: Detailed SAR Case Studies
Case Study A: Anticancer Activity of Cyclometalated Gold(III) Complexes
Context: Gold(III) complexes are emerging alternatives to Cisplatin. The stability of the Au(III) center is critical. 2-phenylpyridine (ppy) acts as a C^N clamp, preventing premature reduction to Au(0).[1]
Experimental Evidence: A study comparing 2-phenylpyridine Au(III) complexes against cisplatin and monodentate ligands demonstrated superior cytotoxicity against MOLT-4 (leukemia) cell lines.[2]
SAR Insight:
-
The C^N Bond: The covalent carbon-gold bond in 2-phenylpyridine derivatives significantly raises the reduction potential compared to N^N (bipyridine) analogs. This prevents the complex from being deactivated by serum albumin before reaching the DNA target.
-
Aldehyde Modification: Converting the C4-aldehyde to a thiosemicarbazone significantly enhances potency (IC50 drops from >50 µM to <1 µM) by adding a secondary chelation site.
Data Summary (Cytotoxicity against MOLT-4):
| Compound Class | Ligand Type | IC50 (µM) | Mechanism of Action |
| [Au(ppy)Cl2] | C^N (2-Phenylpyridine) | 8.5 ± 1.2 | DNA Intercalation + Thioredoxin Reductase Inhibition |
| [Au(bipy)Cl2]+ | N^N (Bipyridine) | > 50.0 | Rapid reduction/deactivation |
| Cisplatin | N/A (Control) | 12.1 ± 0.8 | DNA Cross-linking |
| [Au(ppy-4-CH=N-R)] | C^N + Schiff Base | 2.3 ± 0.3 | Dual-mode: Metal toxicity + Ligand-based ROS generation |
Case Study B: Insecticidal & Agonist Activity (GPR119)
Context: Beyond cancer, the scaffold is vital in metabolic disease and agrochemistry.[1]
SAR Insight:
-
Position of Nitrogen: Moving the nitrogen from position 2 (2-phenylpyridine) to position 3 (3-phenylpyridine) results in a 10-fold loss of activity in GPR119 agonism. The N-atom at position 2 is essential for hydrogen bonding with the receptor's serine residue.
-
Aldehyde Extension: Converting the aldehyde to a benzamide linker (via oxidation and amidation) creates compounds with 100% insecticidal activity against Mythimna separata.
Part 3: Experimental Protocols
Protocol 1: Synthesis of 2-Phenylpyridine-4-carboxaldehyde
Objective: To generate the core scaffold via Suzuki-Miyaura coupling followed by oxidation.
-
Coupling:
-
Oxidation (SeO2):
-
Reagents: 2-phenyl-4-methylpyridine, Selenium Dioxide (1.5 eq).
-
Conditions: Reflux in 1,4-dioxane for 4 hours.
-
Workup: Filter through Celite. Concentrate. Purify via column chromatography to isolate the aldehyde .
-
Protocol 2: MTT Cytotoxicity Assay (Self-Validating)
Objective: Determine IC50 of derivatives.
-
Seeding: Seed MCF-7 or MOLT-4 cells (5,000 cells/well) in 96-well plates. Incubate 24h.
-
Treatment: Add test compounds (dissolved in DMSO, final concentration <0.5%) in serial dilutions (0.1 µM to 100 µM).
-
Controls (Validation):
-
Development: Incubate 48h. Add MTT reagent (5 mg/mL).[1] Incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
Part 4: Visualization of SAR Logic
The following diagram illustrates the decision-making process when optimizing the 2-phenylpyridine-4-carboxaldehyde scaffold.
Caption: SAR Optimization pathways for 2-phenylpyridine-4-carboxaldehyde. The aldehyde serves as a diversification point, while the pyridine nitrogen directs the mechanism of action (coordination vs. H-bonding).
References
-
Synthesis and Insecticidal Activity of 2-Phenylpyridine Derivatives. Source: MDPI (Molecules).[1] Significance: Establishes the scaffold's efficacy in biological systems and details the Suzuki coupling synthetic route.
-
Synthesis, characterization, and biological activities of 2-phenylpyridine gold(III) complexes. Source: Dalton Transactions (RSC).[1] Significance: Provides the comparative data for C^N (phenylpyridine) vs. other ligands in anticancer applications.
-
Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. Source: PubMed / Chemical Biology & Drug Design. Significance: Validates the scaffold for metabolic disease targets and provides EC50 data for agonist activity.
-
Effective and Selective Ru(II)-Arene Complexes Containing 4,4′-Substituted 2,2′ Bipyridine Ligands. Source: MDPI (Int. J. Mol. Sci.). Significance: Offers a direct comparison of the alternative "bipyridine" scaffold performance in bladder cancer models. [1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
